molecular formula C6H12N2O2 B13030856 (S)-1-Methylpiperazine-2-carboxylicacid

(S)-1-Methylpiperazine-2-carboxylicacid

Cat. No.: B13030856
M. Wt: 144.17 g/mol
InChI Key: CCOAGJXNPXLMGI-YFKPBYRVSA-N
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Description

(S)-1-Methylpiperazine-2-carboxylic acid is a chiral compound with a piperazine ring substituted with a carboxylic acid group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Methylpiperazine-2-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the piperazine ring.

    Methylation: The piperazine ring is methylated using methyl iodide or methyl sulfate under basic conditions.

    Carboxylation: The methylated piperazine is then carboxylated using carbon dioxide in the presence of a strong base like sodium hydride.

Industrial Production Methods

In an industrial setting, the production of (S)-1-Methylpiperazine-2-carboxylic acid may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-1-Methylpiperazine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: The major product is often a carboxylic acid derivative.

    Reduction: The major product is typically an amine.

    Substitution: The major products are substituted piperazine derivatives.

Scientific Research Applications

(S)-1-Methylpiperazine-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding.

    Industry: The compound is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of (S)-1-Methylpiperazine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Methylpiperazine: Lacks the carboxylic acid group.

    2-Methylpiperazine: Methyl group is positioned differently.

    Piperazine-2-carboxylic acid: Lacks the methyl group.

Uniqueness

(S)-1-Methylpiperazine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C6H12N2O2

Molecular Weight

144.17 g/mol

IUPAC Name

(2S)-1-methylpiperazine-2-carboxylic acid

InChI

InChI=1S/C6H12N2O2/c1-8-3-2-7-4-5(8)6(9)10/h5,7H,2-4H2,1H3,(H,9,10)/t5-/m0/s1

InChI Key

CCOAGJXNPXLMGI-YFKPBYRVSA-N

Isomeric SMILES

CN1CCNC[C@H]1C(=O)O

Canonical SMILES

CN1CCNCC1C(=O)O

Origin of Product

United States

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